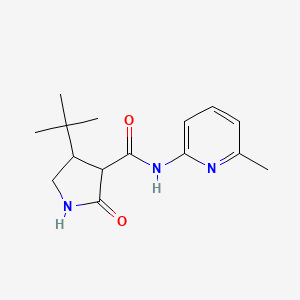![molecular formula C20H26N4O B6430234 N-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]-2-phenylbutanamide CAS No. 2097900-02-0](/img/structure/B6430234.png)
N-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]-2-phenylbutanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]-2-phenylbutanamide (N-DQP) is a novel quinazolinone derivative that has recently been studied for its potential use in scientific research. N-DQP is a highly lipophilic amide that has been found to possess a wide range of biological activities. In particular, it has been studied for its potential use in the treatment of certain diseases and disorders, as well as for its potential applications in laboratory experiments.
Wirkmechanismus
The mechanism of action of N-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]-2-phenylbutanamide is not yet fully understood. However, it is believed to act by modulating the activity of certain enzymes, such as protein kinases, phosphatases, and proteases. Additionally, it is believed to interact with certain receptors, such as the serotonin receptor and the adenosine receptor.
Biochemical and Physiological Effects
N-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]-2-phenylbutanamide has been found to possess a number of biochemical and physiological effects. For example, it has been found to modulate the activity of certain enzymes, such as protein kinases, phosphatases, and proteases. Additionally, it has been found to interact with certain receptors, such as the serotonin receptor and the adenosine receptor. Furthermore, it has been found to possess anti-inflammatory, anti-tumor, and anti-viral activities.
Vorteile Und Einschränkungen Für Laborexperimente
N-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]-2-phenylbutanamide has a number of advantages for use in laboratory experiments. For example, it is highly lipophilic, which makes it easier to solubilize and transport in biological systems. Additionally, it has a relatively low toxicity, which makes it safer to use in laboratory experiments. However, there are also some limitations to its use in laboratory experiments. For example, it is not as stable as some other compounds, and its solubility can be affected by certain environmental conditions.
Zukünftige Richtungen
There are a number of potential future directions for the use of N-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]-2-phenylbutanamide in scientific research. For example, it could be used to develop new drugs and treatments for diseases and disorders, such as Parkinson’s disease, Alzheimer’s disease, and diabetes. Additionally, it could be used to develop new laboratory experiments to study the biochemical and physiological effects of certain compounds. Furthermore, it could be used to develop new methods of synthesizing other compounds. Finally, it could be used to develop new methods of drug delivery, such as transdermal patches or inhalable aerosols.
Synthesemethoden
N-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]-2-phenylbutanamide can be synthesized via a number of different methods. The most common method is a condensation reaction between 2-phenylbutanoyl chloride and 5,6,7,8-tetrahydroquinazolin-6-one. This reaction takes place in the presence of a base, such as sodium hydroxide, and produces the desired amide. Other methods of synthesis include the use of a Grignard reaction or a Knoevenagel condensation.
Wissenschaftliche Forschungsanwendungen
N-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]-2-phenylbutanamide has been studied for its potential use in scientific research, particularly in the field of drug discovery and development. It has been found to possess a number of biological activities, such as anti-inflammatory, anti-tumor, and anti-viral activities. Additionally, it has been studied for its potential use in the treatment of certain diseases and disorders, such as Parkinson’s disease, Alzheimer’s disease, and diabetes.
Eigenschaften
IUPAC Name |
N-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]-2-phenylbutanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N4O/c1-4-17(14-8-6-5-7-9-14)19(25)22-16-10-11-18-15(12-16)13-21-20(23-18)24(2)3/h5-9,13,16-17H,4,10-12H2,1-3H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBEFOTHKPGLSCE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CC=C1)C(=O)NC2CCC3=NC(=NC=C3C2)N(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]-2-phenylbutanamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-[3-(2,3-dihydro-1-benzofuran-5-yl)pyrrolidine-1-carbonyl]-2-(trifluoromethyl)pyridine](/img/structure/B6430153.png)


![4-tert-butyl-3-{4-[(pyridin-3-yl)methyl]piperazine-1-carbonyl}pyrrolidin-2-one](/img/structure/B6430178.png)
![3-{[1-(3,4-dimethylbenzenesulfonyl)azetidin-3-yl]oxy}pyridine](/img/structure/B6430185.png)
![1-(5,6,7,8-tetrahydroquinazolin-4-yl)-N-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidin-4-amine](/img/structure/B6430188.png)
![4-[4-(5-chloropyrimidin-2-yl)piperazin-1-yl]-2-methyl-6-(trifluoromethyl)pyrimidine](/img/structure/B6430195.png)
![1-{[2,4'-bipyridine]-5-yl}-3-(2,6-difluorophenyl)urea](/img/structure/B6430210.png)
![2-[(4-fluorophenyl)sulfanyl]-1-{3-[4-(methoxymethyl)-1H-1,2,3-triazol-1-yl]pyrrolidin-1-yl}ethan-1-one](/img/structure/B6430218.png)
![1-(1,3-benzoxazol-2-yl)-N-{[2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl]methyl}pyrrolidine-2-carboxamide](/img/structure/B6430229.png)
![2-(1H-1,2,3-benzotriazol-1-yl)-N-{[3-(pyridin-3-yl)pyrazin-2-yl]methyl}acetamide](/img/structure/B6430241.png)
![4-[3-(3-methylthiophen-2-yl)propanoyl]-1-(pyridin-3-yl)piperazin-2-one](/img/structure/B6430245.png)
![4-[3-(naphthalen-1-yl)propanoyl]-1-(pyridin-3-yl)piperazin-2-one](/img/structure/B6430252.png)
